2-Chloromethyl-[1,3]dithiepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1,3-dithiepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClS2/c7-5-6-8-3-1-2-4-9-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPOOUZKEPMQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(SC1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Chloromethyl 1 2 Dithiepane and Analogous Dithiepane Architectures
De Novo Synthesis of theacs.orgnih.govDithiepane Ring System
The term "de novo synthesis" refers to the construction of complex molecules from simpler starting materials. wikipedia.org In the context of dithiepanes, this involves forming the seven-membered ring from acyclic precursors. Several methodologies have been developed to achieve this, each with its own advantages and limitations.
Cyclization Reactions Involving Dithiol Precursors
A primary and widely utilized method for the synthesis of the acs.orgnih.govdithiepane ring involves the cyclization of appropriate dithiol precursors. This strategy typically entails the reaction of a 1,4-butanedithiol (B72698) or a related derivative with a suitable electrophile containing two leaving groups.
One common approach is the reaction of a dithiol with a dihaloalkane. For instance, the reaction of 1,4-butanedithiol with a dihalomethane derivative in the presence of a base can yield the corresponding 1,3-dithiepane (B1616759). The choice of base and reaction conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.
Another variation involves the condensation of a dithiol with a carbonyl compound or its acetal (B89532) equivalent. For example, the synthesis of 2-substituted-1,3-dithiepanes can be achieved by reacting 1,4-butanedithiol with an aldehyde or ketone under acidic catalysis. This reaction proceeds through the formation of a hemithioacetal followed by intramolecular cyclization and dehydration.
A specific example is the synthesis of 2-chloromethyl-1,3-dioxepane, a related oxygen-containing heterocycle, from chloroacetaldehyde (B151913) dimethyl acetal and 1,4-butanediol (B3395766) using an ion exchange resin as a catalyst. prepchem.com A similar strategy could be envisioned for the synthesis of 2-chloromethyl- acs.orgnih.govdithiepane using 1,4-butanedithiol.
Annulation Approaches for Dithiepane Ring Formation
Annulation, the formation of a new ring onto a pre-existing molecule, provides another powerful tool for constructing dithiepane architectures. scripps.edu This approach involves the fusion of a new ring to a molecule through the formation of two new bonds. scripps.edu
One such strategy involves the reaction of a molecule containing a 1,3-dithiole ring with a suitable reagent to build the seven-membered ring. For instance, the annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core has been reported, demonstrating the versatility of this approach in creating complex, redox-active molecules. nih.govbeilstein-journals.orgnih.gov While this specific example leads to a fused system, the underlying principles can be adapted for the synthesis of discrete dithiepane rings.
Another annulation approach involves the reaction of bromoenals with 1,2-benzenedithiol, which can lead to the formation of dithiepane-containing structures through [3 + 4] and [2 + 4] annulations. researchgate.net These reactions highlight the potential of using vinylogous synthons in the construction of seven-membered rings.
Radical Ring-Opening Polymerization of Dithiepane Monomers
While not a direct method for synthesizing a specific small molecule like 2-chloromethyl- acs.orgnih.govdithiepane, the study of radical ring-opening polymerization (rROP) of dithiepane monomers provides valuable insights into the stability and reactivity of the dithiepane ring. This process involves the polymerization of cyclic monomers through a free-radical pathway. rsc.org
Monomers such as 6-methylene-1,4-dithiepane have been shown to undergo facile and efficient free-radical polymerization. acs.orgacs.org This polymerization proceeds with complete ring opening to produce high molecular weight polymers. acs.orgacs.org The driving force for this ring-opening is the formation of a stable thiyl radical. acs.org The study of these polymerization reactions can inform the design of synthetic routes by highlighting the conditions under which the dithiepane ring is prone to opening. Conversely, understanding the conditions that prevent ring-opening is crucial for the successful synthesis and isolation of dithiepane derivatives. It is noteworthy that the homopolymerization of 2-methylene-1,3-dithiepane was reported to be unsuccessful for unknown reasons. rsc.org
| Monomer | Polymerization Conditions | Result |
| 6-Methylene-1,4-dithiepane | AIBN, 70°C, 24h, bulk | High molecular weight crystalline homopolymer acs.orgacs.org |
| 2-Methylene-1,3-dithiepane | Not specified | Homopolymerization unsuccessful rsc.org |
Diastereoselective and Enantioselective Syntheses of Substituted Dithiepanes
The synthesis of substituted dithiepanes with specific stereochemistry is an area of growing interest. Diastereoselective and enantioselective methods allow for the preparation of chiral dithiepanes, which can be valuable as intermediates in the synthesis of complex, biologically active molecules.
Diastereoselective Synthesis:
Highly diastereoselective syntheses of substituted dithiepanes have been achieved through various methods. For example, the reaction of 3-diazo-2-oxindoles with spiro-1,3-dithianeoxindoles in the presence of a rhodium catalyst leads to the formation of dispiro[1,4-dithiepane]bisoxindoles in a highly diastereoselective manner. researchgate.net This reaction proceeds through the formation of a sulfonium (B1226848) ylide followed by a Stevens rearrangement. researchgate.net Although this example yields a complex spirocyclic system, the principles of stereocontrol can be applied to simpler dithiepane structures.
Enantioselective Synthesis:
Enantioselective methods for the synthesis of substituted dithiepanes often rely on the use of chiral catalysts or auxiliaries. Asymmetric oxidation of cyclic dithioacetals, including 1,3-dithiepanes, using a chiral aluminum(salalen) complex has been shown to produce monoxides with high diastereo- and enantioselectivity. nih.gov This method allows for the introduction of a chiral sulfoxide (B87167) group into the dithiepane ring.
Furthermore, enantioselective synthesis of dithia google.comhelicenes has been achieved through a double gold-catalyzed intramolecular hydroarylation, with the second cyclization being the enantiodetermining step. nih.gov While this example focuses on a specific class of fused dithiepanes, the use of chiral phosphonite ligands to control the enantioselectivity of the cyclization is a broadly applicable concept.
Introduction and Modification of the Chloromethyl Moiety
Once the dithiepane ring system is in place, or concurrently with its formation, the chloromethyl group must be introduced.
Halogenation Methods for Methyl Groups within Heterocyclic Structures
The introduction of a chlorine atom onto a methyl group attached to a heterocyclic ring is a common transformation in organic synthesis. These halogenated heterocycles are significant as they serve as versatile intermediates for further functionalization. sigmaaldrich.com
A common method for this transformation is benzylic halogenation, which can be applied to methyl groups attached to heterocyclic systems. google.com This reaction typically involves a radical mechanism and utilizes a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). google.com The choice of solvent is critical, as it must promote the selective halogenation of the methyl group while being stable to the halogenating agent. google.com
For example, the synthesis of 2-chloromethylthiophene involves the reaction of thiophene (B33073) with formaldehyde (B43269) and hydrogen chloride. orgsyn.org This type of chloromethylation reaction could potentially be adapted for the synthesis of 2-chloromethyl- acs.orgnih.govdithiepane. A patent describes the preparation of 2-chloromethyl-1,3-dithiepane, although specific details of the synthetic method are not fully disclosed. justia.com
The reactivity of the methyl group can be influenced by the electronic nature of the heterocyclic ring. In the case of dithiepanes, the electron-withdrawing nature of the sulfur atoms may affect the conditions required for successful halogenation.
| Halogenating Agent | Radical Initiator | Typical Substrates |
| N-Chlorosuccinimide (NCS) | Benzoyl Peroxide, AIBN | Methyl-quinoxalines google.com |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide, AIBN | Methyl-quinoxalines google.com |
| Formaldehyde/HCl | - | Thiophene orgsyn.org |
Nucleophilic Displacement Reactions for Chloromethyl Group Formation
The introduction of a chloromethyl group onto a dithiepane ring often involves nucleophilic displacement reactions. In these reactions, a suitable nucleophile attacks an electrophilic carbon center, leading to the substitution of a leaving group with the chloromethyl moiety.
The hydroxyl group of an alcohol is a poor leaving group. However, it can be converted into a good leaving group, such as a halide or a sulfonate ester. youtube.com Strong acids like HI, HBr, and HCl can be used to convert alcohols into the corresponding alkyl halides. youtube.com For primary and secondary alcohols, these reactions typically proceed through an SN2 mechanism. youtube.com
The chloromethyl group itself is an electrophilic center, making it susceptible to attack by nucleophiles. fiveable.me This allows for the replacement of the chlorine atom, which can occur through either an SN1 or SN2 mechanism, depending on the specific reaction conditions and the nature of the attacking nucleophile. fiveable.me This reactivity is fundamental to the use of compounds like menthyl chloride as building blocks in the synthesis of more complex molecules. fiveable.me
A notable method for forming chloromethyl-substituted compounds is the vicarious nucleophilic substitution (VNS) of hydrogen. This reaction has been demonstrated on nitroaromatics using the lithium salt of dichloromethane, yielding chloromethyl-substituted nitroaromatics. acs.org This approach represents a novel strategy for synthesizing benzyl (B1604629) chlorides. acs.orgsci-hub.se In a typical VNS reaction, a carbanion with a leaving group at the nucleophilic center reacts with an electrophilic aromatic or heteroaromatic compound. organic-chemistry.org The reaction of nitroarenes with carbanions generated from active methylenes often requires more than two equivalents of a strong base. organic-chemistry.org
Strategies Utilizing Chloromethyl Synthons in Complex Molecule Construction
Chloromethyl synthons are valuable tools in the construction of complex molecular architectures. The chloromethyl group can serve as a handle for introducing various functionalities through nucleophilic substitution reactions. fiveable.me
One major pathway for synthesizing benzyl amines, ethers, and esters involves the nucleophilic substitution of a benzylic halide. nih.gov This strategy has been extended to the synthesis of isosteric azaborines, where 2-chloromethyl-2,1-borazaronaphthalene serves as a key building block. nih.gov This compound acts as an electrophile in substitution reactions with a wide array of nucleophiles. nih.gov
The versatility of dithianes as building blocks is well-established. nih.govbeilstein-journals.org 1,3-Dithianes are known as "umpolung" reagents or acyl anion equivalents, as they can be readily metalated and alkylated. nih.govbeilstein-journals.org While 1,4-dithianes are less explored than their 1,3-counterparts, they also offer valuable transformations for assembling complex molecules. nih.govbeilstein-journals.org The synthesis of functionalized C2-symmetric and unsymmetrical macrocyclic spiro and dispiro-1,4-dithianes and -1,4-dithiepanes has been achieved with high diastereoselectivity. researchgate.net These reactions often proceed through the formation of intramolecular sulfonium ylides followed by a Stevens rearrangement. researchgate.net
Ketene dithioacetals are also versatile intermediates. sci-hub.ru The double bond in these compounds is susceptible to nucleophilic attack, making them useful in various synthetic transformations. thieme-connect.de
Advanced Synthetic Methodologies and Yield Optimization Strategies
Continual development of synthetic methodologies aims to improve efficiency and yield. For dithiepane and related structures, several advanced techniques have been explored.
A highly diastereoselective synthesis of dispiro[1,4-dithiane/dithiepane] bisoxindoles has been achieved using a rhodium(II) acetate (B1210297) dimer catalyst at room temperature. researchgate.net This method proceeds under mild conditions and involves the formation of intermolecular sulfonium ylides followed by a Stevens rearrangement. researchgate.net
For the synthesis of 1,3-dithianes, a method involving the reaction of trichloromethyl compounds with a disodium (B8443419) 1,3-propanedithiolate-1,3-propanedithiol mixture in DMF at 0 °C has been reported. researchgate.net This conversion is particularly efficient for substrates where the substituent on the trichloromethyl group is electron-withdrawing. researchgate.net
In the realm of yield optimization, an enzymatic process for synthesizing trimethylene carbonate from 1,3-propanediol (B51772) and dimethyl carbonate has been developed, achieving a high yield of 88%. springernature.com This lipase-catalyzed process involves the formation of an intermediate which then cyclizes to the final product. springernature.com Such enzymatic methods, operating under mild conditions, show significant promise for industrial applications. springernature.com
Green Chemistry Metrics and Sustainable Synthesis Approaches
Green chemistry principles are increasingly integrated into synthetic planning to minimize environmental impact. wikipedia.org Metrics such as atom economy, process mass intensity (PMI), and E-factor are used to quantify the "greenness" of a chemical process. wikipedia.orgacs.orgresearchgate.net
Key Green Chemistry Metrics:
| Metric | Description | Focus |
| Atom Economy | Measures the proportion of reactant atoms incorporated into the final product. | Efficiency of atom utilization. acs.org |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials (reagents, solvents) to the mass of the final product. | Minimizing waste by focusing on inputs. acs.org |
| E-factor (Environmental Factor) | The mass ratio of waste produced to the desired product. | Highlighting waste generation. wikipedia.org |
| Reaction Mass Efficiency (RME) | The percentage of the mass of reactants that end up in the final product, considering yield and stoichiometry. | A more comprehensive measure of reaction efficiency than atom economy alone. researchgate.netwiley-vch.de |
| Effective Mass Efficiency | The percentage of the mass of the desired product relative to the mass of all non-benign reagents used. | Emphasizes the use of environmentally benign substances. wikipedia.org |
The application of these metrics helps in comparing the sustainability of different synthetic routes. For instance, mechanochemical methods have shown lower E-factors compared to traditional solvent-based syntheses. researchgate.net The pharmaceutical industry, in particular, has adopted PMI as a key metric for evaluating the sustainability of drug manufacturing processes. acs.orgmdpi.com
Sustainable approaches often involve the use of catalysts to improve reaction efficiency and reduce waste. researchgate.net For example, a carbon-sulfonic acid-catalyzed synthesis of perimidine demonstrated a low E-factor and high atom economy and reaction mass efficiency, proving it to be an eco-friendly and sustainable method. researchgate.net The development of enzymatic processes, as seen in the synthesis of trimethylene carbonate, also aligns with green chemistry principles by utilizing safer conditions and potentially reducing catalyst costs and environmental impact. springernature.com
Mechanistic Investigations and Reactivity Profiles of 2 Chloromethyl 1 2 Dithiepane
Reactivity of theipbeja.ptresearchgate.netDithiepane Heterocyclic Ring System
The seven-membered dithiepane ring itself possesses distinct reactivity, primarily associated with the two sulfur atoms. These centers can undergo reactions that lead to ring-opening and polymerization, or reactions that modify the sulfur atoms without cleaving the ring.
The ipbeja.ptresearchgate.netdithiepane ring, like other cyclic thioacetals, can undergo ring-opening polymerization under certain conditions, typically in the presence of cationic initiators. The driving force for this polymerization is the relief of ring strain, although seven-membered rings are generally less strained than smaller rings.
The mechanism of cationic ring-opening polymerization of cyclic acetals, such as 1,3-dioxolane (B20135) and 1,3-dioxepane, has been studied and provides a model for the behavior of dithiepanes. rsc.orgepa.govmdpi.com The polymerization is typically initiated by a strong acid or a Lewis acid, which protonates or coordinates to one of the sulfur atoms. This activation makes the adjacent carbon atom susceptible to nucleophilic attack by the sulfur atom of another monomer molecule. Propagation then proceeds via a chain-growth mechanism, leading to a poly(thioether).
Two principal mechanisms are considered for the propagation step: the active chain end (ACE) mechanism and the active monomer (AM) mechanism. In the ACE mechanism, the growing polymer chain carries the positive charge at its terminus. In the AM mechanism, the monomer is activated by the initiator, and the growing polymer chain acts as the nucleophile. The prevalence of each mechanism depends on the specific reaction conditions.
The sulfur atoms in the dithiepane ring are nucleophilic and can be targeted by various electrophilic reagents. The most common reactions at the sulfur centers are oxidation and desulfurization.
Oxidation: The sulfur atoms can be oxidized to various oxidation states, including sulfoxide (B87167) and sulfone. libretexts.org The choice of oxidizing agent determines the extent of oxidation. For instance, mild oxidizing agents like sodium periodate (B1199274) or one equivalent of a peroxy acid will typically yield the monosulfoxide. Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, can lead to the formation of the disulfone. The stereochemistry of the oxidation can be influenced by the conformation of the dithiepane ring and the nature of the oxidant. ipbeja.pt
The oxidation states of the sulfur atoms significantly alter the chemical and physical properties of the molecule. For example, the introduction of the polar sulfoxide or sulfone groups increases the polarity and can influence the reactivity of the adjacent carbon atoms.
Desulfurization: The dithiepane ring can be removed through desulfurization reactions, which typically involve treatment with a reducing agent such as Raney nickel. This reaction cleaves the carbon-sulfur bonds and replaces them with carbon-hydrogen bonds, effectively unmasking the protected carbonyl group that the dithiepane moiety often represents. This deprotection is a crucial step in many synthetic sequences that utilize dithianes and dithiepanes as formyl or acyl anion equivalents, as seen in the Corey-Seebach reaction. nih.govorganic-chemistry.org
Functional Group Transformations Adjacent to the Dithiepane Core
The reactivity of 2-Chloromethyl- organic-chemistry.orgscribd.comdithiepane is dominated by the interplay between the dithiepane ring and the adjacent chloromethyl group. Key transformations can be categorized by modifications of the C-Cl bond and manipulations involving the dithioacetal moiety.
Nucleophilic Substitution at the Chloromethyl Group: The primary reaction pathway for the chloromethyl group is nucleophilic substitution (SN2), where the chlorine atom is displaced by a variety of nucleophiles. This transformation is fundamental for elongating the carbon chain or introducing new functional groups.
Cyanation: Reaction with cyanide salts (e.g., NaCN, KCN) would yield 2-(cyanomethyl)- organic-chemistry.orgscribd.comdithiepane, a precursor for carboxylic acids, amines, and other nitrogen-containing compounds.
Azide (B81097) Introduction: Sodium azide can be used to synthesize 2-(azidomethyl)- organic-chemistry.orgscribd.comdithiepane, which can be subsequently reduced to the corresponding primary amine.
Alkylation: The chloromethyl group can act as an electrophile in reactions with organometallic reagents or enolates, though this can be complicated by the inherent acidity of the C2 proton on the dithiepane ring.
Transformations Involving the Dithiepane Ring: The dithiepane core itself offers several avenues for functional group transformation.
Deprotonation and Alkylation (Umpolung): A foundational reaction for dithioacetals is the deprotonation of the C2 proton using a strong base like n-butyllithium (n-BuLi). This generates a stabilized carbanion, an acyl anion equivalent, which can then react with various electrophiles. organic-chemistry.orgnih.gov This "umpolung" or reversal of polarity is a cornerstone of dithiane chemistry. organic-chemistry.org While the chloromethyl substituent complicates this, sequential reactions might be possible under carefully controlled conditions.
Desulfurization/Hydrolysis: The dithiepane group serves as a protecting group for a carbonyl functionality. Its removal, typically under oxidative or mercury(II)-mediated conditions, regenerates the aldehyde functional group, in this case, chloroacetaldehyde (B151913). organic-chemistry.org
Reductive Desulfurization: Treatment with reducing agents like Raney Nickel (Ra-Ni) would remove the sulfur atoms entirely, leading to the formation of an ethyl group from the dithiepane and chloromethyl carbons.
The following table summarizes these potential transformations.
| Transformation Category | Reagent(s) | Expected Product | Functional Group Change |
| Nucleophilic Substitution | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)- organic-chemistry.orgscribd.comdithiepane | -CH₂Cl → -CH₂CN |
| Sodium Azide (NaN₃) | 2-(Azidomethyl)- organic-chemistry.orgscribd.comdithiepane | -CH₂Cl → -CH₂N₃ | |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Methyl- organic-chemistry.orgscribd.comdithiepane | -CH₂Cl → -CH₃ | |
| Ring Manipulation | n-Butyllithium (n-BuLi) | 2-Lithio-2-(chloromethyl)- organic-chemistry.orgscribd.comdithiepane | C2-H → C2-Li |
| Mercury(II) Chloride (HgCl₂), H₂O | Chloroacetaldehyde | Dithiepane → Aldehyde | |
| Raney Nickel (Ra-Ni) | Propyl chloride | Dithiepane → Alkane |
Mechanistic Elucidation of Key Reactions
Catalytic Pathways and Transition-Metal Mediated Processes
While specific catalytic studies on 2-Chloromethyl- organic-chemistry.orgscribd.comdithiepane are not prominent in the literature, its structure suggests potential for several transition-metal mediated reactions.
Cross-Coupling Reactions: The C-Cl bond could potentially participate in cross-coupling reactions catalyzed by metals like palladium, nickel, or copper. These reactions are powerful tools for C-C bond formation. nih.gov For example, a Suzuki coupling with an aryl boronic acid in the presence of a palladium catalyst could form 2-(arylmethyl)- organic-chemistry.orgscribd.comdithiepane. The catalytic cycle would likely involve:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two organic fragments are coupled, releasing the final product and regenerating the palladium(0) catalyst.
Lewis Acid Catalysis: Lewis acids are commonly employed to catalyze the formation of dithioacetals from carbonyl compounds and dithiols. organic-chemistry.org Conversely, they can also mediate the cleavage or rearrangement of the dithiepane ring. For instance, a Lewis acid could coordinate to one of the sulfur atoms, activating a C-S bond towards cleavage or facilitating reaction with a nucleophile. scribd.com
The following table outlines plausible catalytic processes.
| Catalytic Process | Metal/Catalyst | Potential Reactant | Plausible Mechanism |
| Suzuki Coupling | Palladium(0) Complex | Arylboronic Acid | Oxidative Addition → Transmetalation → Reductive Elimination |
| Negishi Coupling | Nickel(0) or Palladium(0) | Organozinc Reagent | Oxidative Addition → Transmetalation → Reductive Elimination |
| Dithiepane Formation | Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid | Chloroacetaldehyde, 1,4-Butanedithiol (B72698) | Acid-catalyzed acetal (B89532) formation |
Radical Reaction Mechanisms
The presence of a relatively weak C-Cl bond makes 2-Chloromethyl- organic-chemistry.orgscribd.comdithiepane a candidate for radical-mediated reactions, typically initiated by heat or UV light.
A classic radical chain reaction would proceed through three main stages:
Initiation: Homolytic cleavage of the C-Cl bond to generate a dithiepane-substituted methyl radical and a chlorine radical. This step requires energy input.
Cl-CH₂-(C₅H₁₀S₂) → •CH₂-(C₅H₁₀S₂) + Cl•
Propagation: The generated radical can participate in a chain reaction. For example, it could abstract a hydrogen atom from a solvent or another reagent (R-H), creating a new radical that continues the chain.
•CH₂-(C₅H₁₀S₂) + R-H → CH₃-(C₅H₁₀S₂) + R• Alternatively, radical-induced cleavage of a C-S bond within the dithiepane ring could occur, leading to ring-opened products. scribd.com
Termination: The reaction ceases when two radical species combine.
2 •CH₂-(C₅H₁₀S₂) → (C₅H₁₀S₂)-CH₂-CH₂-(C₅H₁₀S₂)
•CH₂-(C₅H₁₀S₂) + Cl• → Cl-CH₂-(C₅H₁₀S₂)
Radical reactions can also be utilized in synthesis. For instance, a radical addition to an alkene could be initiated from the 2-(chloromethyl)- organic-chemistry.orgscribd.comdithiepane.
| Radical Reaction Stage | Description | Example Reaction |
| Initiation | Formation of initial radical species via homolysis. | Heat or UV light cleaves the C-Cl bond. |
| Propagation | A radical reacts with a stable molecule to form a product and a new radical. | Dithiepanemethyl radical abstracts H• from a hydrocarbon. |
| Termination | Two radicals combine to form a stable, non-radical product. | Dimerization of two dithiepanemethyl radicals. |
Stereocontrol Elements and Chiral Induction Mechanisms
The seven-membered dithiepane ring is not planar and, like cyclohexane, can adopt various conformations, such as a twist-chair. This conformational preference can be a key element in stereocontrol.
Substrate-Controlled Diastereoselectivity: The bulky dithiepane ring can exert significant steric influence on reactions occurring at the adjacent chloromethyl group. For nucleophilic substitution reactions, the incoming nucleophile would likely approach from the less sterically hindered face, potentially leading to a preferred diastereomer if another chiral center is present in the molecule.
Reagent-Controlled Stereoselectivity: In reactions involving the deprotonated C2-lithio species, the stereochemical outcome of its reaction with an electrophile can be highly dependent on the conformation of the lithiated intermediate. In the analogous 1,3-dithiane (B146892) system, the lithium atom can occupy either an axial or equatorial position, and this equilibrium influences the stereoselectivity of the subsequent alkylation. uwindsor.ca The addition of chiral ligands or the use of chiral reagents could potentially lead to enantioselective transformations. For example, conjugate addition of a lithiated dithiane to an α,β-unsaturated ketone has been shown to proceed with high stereoselectivity. uwindsor.ca
The key elements influencing stereocontrol are summarized below.
| Stereocontrol Element | Description | Potential Application |
| Conformational Bias | The dithiepane ring's preferred twist-chair conformation creates distinct steric environments (axial vs. equatorial-like positions). | Directing the approach of reagents to the less hindered face of the molecule. |
| Chelation Control | The presence of two sulfur atoms allows for potential chelation with metal cations, which can lock the conformation and direct reactivity. | Enhancing diastereoselectivity in reactions of C2-metallated dithiepanes with carbonyl compounds. |
| Chiral Auxiliaries/Catalysts | The use of external chiral sources to differentiate between enantiotopic faces or transition states. | Asymmetric alkylation of the C2 position or asymmetric reduction of a ketone derived from the dithiepane. |
Advanced Spectroscopic Characterization and Structural Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Chemical Shift Analysis and Multiplicity
A ¹H NMR spectrum would reveal the number of distinct proton environments and their connectivity. For 2-Chloromethyl- rsc.orgnist.govdithiepane, one would expect to see signals corresponding to the chloromethyl group (CH₂Cl), the proton at the C2 position of the dithiepane ring (S-CH-S), and the protons on the four methylene (B1212753) groups (CH₂) of the seven-membered ring. The chemical shifts (δ) would be influenced by the electronegativity of adjacent atoms (Cl, S). For instance, the CH₂Cl protons would likely appear at a lower field (higher ppm) than typical alkyl protons. The multiplicity, or splitting pattern, of each signal, governed by the n+1 rule, would indicate the number of neighboring protons, helping to piece together the structure.
Carbon (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. This would include the carbon of the chloromethyl group, the C2 carbon of the ring (bonded to two sulfur atoms), and the carbons of the dithiepane ring's backbone. The chemical shift of the C2 carbon would be significantly influenced by the two attached sulfur atoms, while the CH₂Cl carbon's shift would be affected by the chlorine atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for confirming assignments made from 1D spectra.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other (typically separated by two or three bonds), confirming the connectivity of the protons within the dithiepane ring and the chloromethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to. This provides a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the chloromethyl group to the C2 position of the dithiepane ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Elucidation
The seven-membered dithiepane ring is flexible and can adopt several conformations. NOESY is a 2D NMR technique that detects protons that are close to each other in space, regardless of whether they are bonded. Correlations in a NOESY spectrum would provide critical information about the three-dimensional arrangement of the atoms and help determine the preferred conformation(s) of the ring in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule. In the IR spectrum of 2-Chloromethyl- rsc.orgnist.govdithiepane, characteristic absorption bands would be expected for:
C-H stretching: From the alkyl portions of the molecule, typically appearing in the 2850-3000 cm⁻¹ region.
C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the chloroalkane group.
C-S stretching: These bonds give rise to weaker absorptions, also in the fingerprint region (around 600-800 cm⁻¹).
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule.
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the 2-Chloromethyl- rsc.orgnist.govdithiepane molecule. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be expected, confirming the presence of one chlorine atom.
Fragmentation Analysis: The molecule would break apart in the mass spectrometer in a predictable way. Common fragmentation patterns would likely involve the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl), leading to characteristic fragment ions that would help to confirm the proposed structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystal. In this method, a crystalline sample is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the positions of the atoms can be determined with high precision.
For a compound like "2-Chloromethyl- american.edunih.govdithiepane," a single-crystal X-ray diffraction study would provide definitive information about its solid-state conformation. This would include:
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form. This data is crucial for confirming the covalent framework of the molecule and identifying any unusual geometric parameters that might indicate steric strain or other electronic effects.
Intermolecular Interactions: Analysis of the crystal packing reveals how individual molecules of "2-Chloromethyl- american.edunih.govdithiepane" interact with each other in the solid state. This can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the chlorine atom.
While a specific crystal structure for "2-Chloromethyl- american.edunih.govdithiepane" is not publicly documented, studies on related heterocyclic systems provide examples of the data that can be obtained. For instance, the crystal structure of 2-dichloromethyl-2-p-nitrophenyl-1,3-dioxolane has been determined, revealing detailed bond lengths and angles within the five-membered ring and the orientation of its substituents. researchgate.net Similarly, research on chloromethyl thiocyanate (B1210189) has detailed its conformational properties in the solid state through X-ray diffraction. rsc.org
Illustrative Data Table from a Hypothetical X-ray Crystallography Study of 2-Chloromethyl- american.edunih.govdithiepane:
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C-S Bond Length (avg.) | 1.82 Å |
| C-C Bond Length (avg.) | 1.53 Å |
| C-Cl Bond Length | 1.78 Å |
| S-C-S Bond Angle | 115.2° |
| C-S-C Bond Angle | 101.5° |
| Ring Conformation | Twist-Chair |
Application of Other Advanced Spectroscopic Techniques
Beyond X-ray crystallography, a variety of other advanced spectroscopic methods are essential for a thorough characterization of "2-Chloromethyl- american.edunih.govdithiepane," particularly for understanding its structure and dynamics in solution.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR provide basic structural information, advanced techniques offer deeper insights.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in a flexible seven-membered ring system. They reveal connectivity between atoms, helping to piece together the molecular structure.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of atoms, which is invaluable for determining the preferred conformation of the dithiepane ring and the orientation of the chloromethyl group in solution. Studies on related thioxanthene (B1196266) derivatives have utilized 2D NMR techniques for complete signal assignments. american.edu
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of "2-Chloromethyl- american.edunih.govdithiepane," confirming its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by revealing how the molecule breaks apart.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. Specific vibrational modes for C-S, C-Cl, and C-H bonds would be expected. High-resolution far-infrared spectroscopy has been used to analyze the vibrational and rotational structure of similar small chlorinated molecules like chloromethane. exlibrisgroup.com
Computational Chemistry: Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data. researchgate.net These calculations can predict molecular geometries, spectroscopic properties (NMR chemical shifts, IR frequencies), and relative energies of different conformations, aiding in the interpretation of experimental results.
The collective data from these advanced techniques would provide a comprehensive and detailed understanding of the structural and electronic properties of "2-Chloromethyl- american.edunih.govdithiepane."
Computational Chemistry and Theoretical Modeling of 2 Chloromethyl 1 2 Dithiepane
Conformational Analysis ofresearchgate.netnih.govDithiepane Systems
The researchgate.netnih.govdithiepane ring is a seven-membered heterocycle. Unlike the well-defined chair conformation of six-membered rings like cyclohexane, seven-membered rings are significantly more flexible and typically exist as a dynamic equilibrium of multiple low-energy conformations. The parent cycloheptane (B1346806) ring is known to have a complex potential energy surface with twist-chair and twist-boat conformations being the most stable. The introduction of two sulfur atoms in the 1 and 3 positions, as in researchgate.netnih.govdithiepane, imposes distinct geometric constraints and electronic effects that modify this landscape.
For the unsubstituted researchgate.netnih.govdithiepane ring, computational studies suggest that the conformational equilibrium is dominated by twist-chair (TC) and twist-boat (TB) forms. The chair (C) and boat (B) conformations, which are common reference points in six-membered rings, are typically higher in energy for seven-membered systems and often represent transition states rather than stable minima.
The twist-chair conformation is generally found to be the global minimum for cycloheptane and many of its derivatives. This preference is due to a favorable staggering of bonds, which minimizes torsional strain. In the researchgate.netnih.govdithiepane system, the longer C-S bonds (typically around 1.82 Å) and smaller C-S-C bond angles (around 100-105°) compared to C-C-C angles can alter the relative energies of these conformers, but the twist-chair family generally remains energetically favorable.
Table 1: Illustrative Relative Energies of researchgate.netnih.govDithiepane Conformers
| Conformation | Point Group | Relative Energy (kcal/mol) (Hypothetical) |
|---|---|---|
| Twist-Chair (TC) | C₂ | 0.00 |
| Twist-Boat (TB) | C₂ | ~1.5 - 2.5 |
| Chair (C) | Cₛ | > 5.0 (Often a transition state) |
| Boat (B) | Cₛ | > 6.0 (Often a transition state) |
Note: This table is illustrative, based on general principles of seven-membered rings. Actual values require specific quantum chemical calculations.
The introduction of a substituent at the C-2 position, flanked by the two sulfur atoms, significantly influences the conformational equilibrium. The 2-chloromethyl group in 2-Chloromethyl- researchgate.netnih.govdithiepane introduces steric bulk and electronic effects. In any given ring conformation (like the twist-chair), the substituent can occupy several non-equivalent positions, analogous to the axial and equatorial positions in cyclohexane.
To minimize steric repulsions, the bulky chloromethyl group will preferentially occupy a position that points away from the rest of the ring, akin to an equatorial position. This preference restricts the ring's flexibility and can raise the energy barrier for ring inversion, slowing the dynamic interconversion between different twist-chair and twist-boat conformers. The electronegativity of the chlorine atom can also introduce dipole-dipole interactions and stereoelectronic effects that may further stabilize or destabilize certain conformations.
The energy landscape of 2-Chloromethyl- researchgate.netnih.govdithiepane is characterized by multiple minima (the stable TC and TB conformers) connected by transition states. The process of interconverting between these stable forms is known as pseudorotation. The energy barriers for these conformational changes in seven-membered rings are typically low, often in the range of 5-10 kcal/mol, allowing for rapid interconversion at room temperature.
The rotational barrier around the C2-C(H₂)Cl bond must also be considered. Rotation of the chloromethyl group itself is generally associated with a much lower energy barrier (typically 2-4 kcal/mol) and involves staggering of the C-H and C-Cl bonds relative to the C-S bonds of the ring. The preferred rotamer will be the one that minimizes steric interactions with the dithiepane ring.
The stability of any given conformer is determined by the interplay of several types of strain:
Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Twist conformations (TC and TB) are favored in seven-membered rings because they maximize the number of staggered dihedral angles, thus minimizing torsional strain.
Steric Strain: Results from non-bonded atoms being forced into close proximity. In 2-Chloromethyl- researchgate.netnih.govdithiepane, significant steric strain can arise from the chloromethyl group interacting with hydrogen atoms across the ring (transannular interactions). libretexts.org The preference for an equatorial-like orientation of the substituent is a direct consequence of avoiding these unfavorable interactions, which are analogous to 1,3-diaxial interactions in axial-substituted cyclohexanes. libretexts.orgyoutube.com
Angle Strain: Occurs when bond angles deviate from their ideal values. The flexibility of the seven-membered ring allows it to adopt conformations where the internal bond angles are close to the ideal tetrahedral angle of 109.5° for sp³ carbons, minimizing angle strain.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are indispensable for understanding the distribution of electrons and the resulting chemical properties of a molecule. These methods provide detailed information on molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules like 2-Chloromethyl- researchgate.netnih.govdithiepane. mdpi.com DFT calculations can accurately predict molecular geometries, conformational energies, vibrational frequencies, and various electronic properties. A typical DFT study on this molecule would involve geometry optimization of the different possible conformers using a functional like B3LYP or M06-2X and a suitable basis set (e.g., 6-311+G(d,p)). nih.gov
Such calculations would yield key electronic insights:
Electron Density and Charge Distribution: DFT can map the electron density, revealing how it is distributed across the molecule. Natural Bond Orbital (NBO) analysis is often used to calculate the partial atomic charges, showing that the electronegative sulfur and chlorine atoms will draw electron density, making adjacent carbon atoms partially positive.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack), such as around the lone pairs of the sulfur and chlorine atoms, and electron-poor regions (positive potential, susceptible to nucleophilic attack).
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy, shape, and location of these orbitals indicate where the molecule is most likely to donate or accept electrons in a chemical reaction. For 2-Chloromethyl- researchgate.netnih.govdithiepane, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the sulfur atoms.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2-Chloromethyl- researchgate.netnih.govdithiepane |
| Cyclohexane |
| Cycloheptane |
| researchgate.netnih.govDithiepane |
Ab Initio Methods for High-Level Electronic Structure Determination
Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation based on first principles, without the use of experimental data or empirical parameters. wikipedia.orgwikipedia.org These methods aim to provide highly accurate predictions of molecular properties by employing a rigorously defined theoretical model and a set of fundamental physical constants. wikipedia.orgdtic.mil
For a molecule like 2-Chloromethyl- uni-muenchen.dersc.orgdithiepane, ab initio calculations would begin with defining a level of theory and a basis set. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational understanding of the electronic structure by considering each electron in the mean field of all other electrons. wikipedia.orgwikipedia.org More advanced and computationally intensive methods, known as post-Hartree-Fock methods (such as Møller-Plesset perturbation theory or Coupled Cluster theory), build upon the HF results to incorporate electron correlation—the interactions between individual electrons—which is crucial for achieving higher accuracy. wikipedia.orgworldscientific.com
A typical ab initio study on 2-Chloromethyl- uni-muenchen.dersc.orgdithiepane would yield fundamental data such as its optimized molecular geometry (bond lengths and angles), total electronic energy, and dipole moment. These calculations are essential for understanding the molecule's stability and fundamental electronic properties.
Illustrative Data Table 5.2.2.1: Hypothetical Geometric Parameters for 2-Chloromethyl- uni-muenchen.dersc.orgdithiepane Calculated by Ab Initio Methods
This table demonstrates the type of data that would be generated from an ab initio geometry optimization. The values are hypothetical.
| Parameter | Bond/Angle | Hartree-Fock (HF/6-31G*) | MP2/6-311+G(d,p) |
| Bond Length | C-S (average) | 1.85 Å | 1.83 Å |
| Bond Length | C-Cl | 1.80 Å | 1.78 Å |
| Bond Length | C-C (ring) | 1.55 Å | 1.54 Å |
| Bond Angle | S-C-S | 112.5° | 113.0° |
| Bond Angle | Cl-C-C | 110.0° | 109.8° |
| Dihedral Angle | S-C-C-S | 58.0° | 59.5° |
Molecular Orbital and Electron Density Analysis (e.g., NBO)
Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. uni-muenchen.deblogspot.com This method provides a detailed description of the Lewis-like bonding pattern and allows for the quantitative analysis of electron delocalization and hyperconjugative interactions. researchgate.net
For 2-Chloromethyl- uni-muenchen.dersc.orgdithiepane, an NBO analysis would reveal key insights into its electronic structure. It would precisely describe the hybridization of atomic orbitals forming the C-S, C-C, C-H, and C-Cl bonds. Furthermore, it would quantify the electron density distribution, providing natural atomic charges on each atom, which helps in identifying electrophilic and nucleophilic sites.
A crucial aspect of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. uni-muenchen.de This reveals stabilizing interactions, such as hyperconjugation, where electrons from a filled (donor) orbital delocalize into an empty (acceptor) orbital. In 2-Chloromethyl- uni-muenchen.dersc.orgdithiepane, significant interactions might include the delocalization of electron density from the sulfur lone pairs (donor) into the antibonding orbital of the C-Cl bond (σ*C-Cl), which could influence the reactivity of the chloromethyl group.
Illustrative Data Table 5.2.3.1: Hypothetical NBO Analysis of Donor-Acceptor Interactions in 2-Chloromethyl- uni-muenchen.dersc.orgdithiepane
This table illustrates the kind of stabilizing energy (E(2)) values that NBO analysis would provide for key electronic interactions. Higher E(2) values indicate stronger interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (S1) | σ* (C-Cl) | 3.5 | Lone Pair -> Antibonding σ |
| LP (S2) | σ* (C-H) | 1.8 | Lone Pair -> Antibonding σ |
| σ (C-H) | σ* (C-S) | 4.2 | σ -> Antibonding σ (Hyperconjugation) |
| σ (C-C) | σ* (C-S) | 2.9 | σ -> Antibonding σ (Hyperconjugation) |
Reaction Pathway Modeling and Mechanistic Prediction
Calculation of Activation Energies and Transition States
Computational chemistry provides a powerful framework for mapping the potential energy surface (PES) of a chemical reaction. fiveable.me By identifying the minimum energy structures of reactants and products, as well as the first-order saddle points corresponding to transition states (TS), the entire reaction pathway can be modeled. ucsb.eduucsb.edu The activation energy (ΔG‡) is determined as the difference in free energy between the transition state and the reactants. medium.comresearchgate.net
For a reaction involving 2-Chloromethyl- uni-muenchen.dersc.orgdithiepane, such as a nucleophilic substitution at the chloromethyl carbon, computational methods could be used to locate the transition state structure. A frequency calculation on this structure is then performed to verify it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu By comparing the calculated activation energy with experimental reaction rates via the Eyring-Polanyi equation, the validity of a proposed reaction mechanism can be assessed. medium.com
Illustrative Data Table 5.3.1.1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of 2-Chloromethyl- uni-muenchen.dersc.orgdithiepane
This table shows a hypothetical energy profile for the reaction: R-dithiepane-CH2Cl + Nu- → R-dithiepane-CH2Nu + Cl-. Energies are relative to the reactants.
| Species | Electronic Energy (Hartree) | Relative Free Energy (kcal/mol) |
| Reactants (Complex) | -1250.550 | 0.0 |
| Transition State (TS) | -1250.525 | +15.7 |
| Products (Complex) | -1250.580 | -18.8 |
| Activation Energy (ΔG‡) | +15.7 |
Computational Insights into Stereoselectivity
Many chemical reactions can proceed through multiple pathways to yield different stereoisomers. Computational modeling is an invaluable tool for understanding and predicting the origins of stereoselectivity. rsc.org The stereochemical outcome of a reaction is typically determined by the difference in the activation energies of the competing transition states leading to the different stereoisomers. longdom.orgnih.gov The pathway with the lower activation energy will be kinetically favored, leading to the major product.
If 2-Chloromethyl- uni-muenchen.dersc.orgdithiepane were to participate in a reaction creating a new chiral center, computational methods could be employed to model the transition states for the formation of each possible stereoisomer (e.g., R vs. S or syn vs. anti). By calculating the free energies of these competing transition states (TS1 and TS2), the predicted product ratio can be estimated. Factors influencing this energy difference, such as steric hindrance or stabilizing noncovalent interactions, can be analyzed in detail to explain the observed stereoselectivity. nih.gov
Illustrative Data Table 5.3.2.1: Hypothetical Energy Data for Competing Stereoselective Pathways
This table illustrates how computational data can be used to predict the stereochemical outcome of a hypothetical reaction.
| Parameter | Pathway to Isomer A (via TS1) | Pathway to Isomer B (via TS2) |
| Relative Enthalpy (ΔH‡) | 12.5 kcal/mol | 14.8 kcal/mol |
| Relative Free Energy (ΔG‡) | 13.2 kcal/mol | 15.9 kcal/mol |
| Energy Difference (ΔΔG‡) | 2.7 kcal/mol | |
| Predicted Product Ratio (at 298 K) | 99 : 1 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical methods provide detailed electronic information about static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent). nih.govresearchgate.net
For a flexible seven-membered ring system like 2-Chloromethyl- uni-muenchen.dersc.orgdithiepane, MD simulations could provide critical insights into its conformational landscape. Such simulations can identify the most stable conformations (e.g., chair vs. boat forms), the energy barriers for interconversion between them, and the influence of solvent on this equilibrium. nih.gov The simulation can track properties like the root-mean-square deviation (RMSD) to assess structural stability and analyze radial distribution functions to understand solvation structure. mdpi.com This information is vital for understanding how the molecule's shape and flexibility influence its physical properties and chemical reactivity.
Illustrative Data Table 5.4.1: Hypothetical Outputs from an MD Simulation of 2-Chloromethyl- uni-muenchen.dersc.orgdithiepane in Water
This table provides an example of the types of data and insights that could be obtained from a 100 ns MD simulation.
| Property Analyzed | Result/Observation | Significance |
| Conformational Analysis | Predominantly twist-chair conformation (85%); minor twist-boat (15%) | Identifies the most populated and likely reactive conformation in solution. |
| Ring Puckering Parameters | Average Cremer-Pople parameters calculated | Quantifies the specific geometry and flexibility of the dithiepane ring. |
| RMSD of Backbone Atoms | Average of 1.2 Å after equilibration | Indicates the overall structural stability of the ring system over the simulation time. |
| Solvent Accessible Surface Area (SASA) | Chloromethyl group has high SASA | Suggests the reactive site is sterically accessible to solvent and reagents. |
Applications of 2 Chloromethyl 1 2 Dithiepane in Organic Synthesis and Materials Science Research
Role as Versatile Synthetic Intermediates
The dual functionality of 2-Chloromethyl- organic-chemistry.orgwikipedia.orgdithiepane—the dithiepane moiety and the electrophilic chloromethyl group—positions it as a highly versatile intermediate in organic synthesis. The dithiepane ring can serve as a masked carbonyl group, while the C-2 proton can be abstracted to form a nucleophilic anion. Concurrently, the chloromethyl group provides a site for nucleophilic substitution.
Precursors for the Synthesis of Complex Heterocycles and Natural Products
The 1,3-dithiane (B146892) framework, of which 1,3-dithiepane (B1616759) is a seven-membered ring homologue, is a cornerstone in the synthesis of complex molecules. organic-chemistry.org Dithiane anions, generated by deprotonation at the C-2 position, act as effective acyl anion equivalents, enabling the formation of carbon-carbon bonds—a critical step in constructing the carbon skeletons of natural products. nih.gov This strategy has been employed in the synthesis of various natural product families, including alkaloids and icetexane diterpenoids. organic-chemistry.orgnih.gov
The presence of the chloromethyl group in 2-Chloromethyl- organic-chemistry.orgwikipedia.orgdithiepane offers an additional reactive site. This allows for its incorporation into molecular frameworks, with the dithiepane ring serving as a latent carbonyl and the chloromethyl group available for subsequent reactions to build complexity. For instance, after the dithiane anion has reacted with an electrophile, the chloromethyl group could be targeted by a nucleophile to form more elaborate structures, a key tactic in building heterocyclic systems. researchgate.netopenmedicinalchemistryjournal.comnih.gov The synthesis of complex molecules often relies on the strategic assembly of smaller, functionalized building blocks, a role for which 2-Chloromethyl- organic-chemistry.orgwikipedia.orgdithiepane is well-suited. nih.govrsc.orgbeilstein-journals.org
Building Blocks in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.commdpi.combeilstein-journals.org The dithiane linchpin coupling protocol is a powerful example of an MCR, allowing for the rapid and stereocontrolled assembly of highly functionalized intermediates. nih.gov In these reactions, a dithiane anion can react sequentially with multiple electrophiles in one pot. nih.gov
2-Chloromethyl- organic-chemistry.orgwikipedia.orgdithiepane is an ideal candidate for such reactions. It can function as a "linchpin" component. The dithiane portion can be deprotonated to react with a first electrophile (e.g., an epoxide), and the chloromethyl group can subsequently act as an internal electrophile or be targeted by an external nucleophile in a later step of the sequence. nih.gov This capability enables the higher-order union of multiple components, facilitating the rapid construction of complex molecular architectures, including various heterocyclic frameworks. chemistry-chemists.comnih.gov
Application as Protecting Groups or Synthetic Equivalents for Carbonyls
One of the most fundamental applications of 1,3-dithianes and their homologs is the protection of carbonyl groups (aldehydes and ketones). organic-chemistry.orgwikipedia.org This strategy involves converting the carbonyl into a dithioacetal, which is stable under a wide range of conditions where the original carbonyl would react, such as with hydrides, organometallics, and in basic media. wikipedia.orgthieme-connect.de The formation of the 1,3-dithiepane from a carbonyl compound and 1,4-butanedithiol (B72698) would be analogous to the common use of 1,3-propanedithiol (B87085) for dithiane formation. organic-chemistry.org
In the context of 2-Chloromethyl- organic-chemistry.orgwikipedia.orgdithiepane, the compound itself is the protected form of chloroacetaldehyde (B151913). The dithiepane moiety shields the aldehyde functionality, allowing chemical transformations to be performed on other parts of a molecule. uchicago.edu Deprotection, the removal of the dithiepane group to regenerate the carbonyl, can be achieved using various reagents, often involving metal salts or oxidizing agents under specific conditions. organic-chemistry.orgwikipedia.org This protection-deprotection sequence is a crucial tactic in multi-step organic synthesis. thieme-connect.de
| Process | Typical Reagents and Conditions | Reference |
|---|---|---|
| Protection (Thioacetalization) | 1,3-Propanedithiol or 1,4-butanedithiol, Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, HCl, I₂, H₃PW₁₂O₄₀). | organic-chemistry.org |
| Deprotection (Hydrolysis) | Oxidative methods (e.g., bis(trifluoroacetoxy)iodobenzene, I₂/H₂O₂), or metal-based reagents (e.g., HgCl₂/CaCO₃, AgNO₃). | organic-chemistry.orgwikipedia.org |
Development of Novel Synthetic Methodologies
The unique reactivity of 2-Chloromethyl- organic-chemistry.orgwikipedia.orgdithiepane can inspire the creation of new synthetic methods. Methodologies that exploit both functional groups in a controlled, sequential, or cascade manner are of particular interest. For example, a synthetic route could involve an initial SN2 reaction at the chloromethyl carbon, followed by deprotonation and reaction of the dithiane anion. nih.gov This orthogonal reactivity allows for the programmed introduction of different molecular fragments.
Furthermore, the development of catalytic dithioacetalization methods using novel catalysts provides milder and more efficient ways to access dithiane and dithiepane structures. organic-chemistry.org Research into the conversion of the dithiepane ring itself into other functional groups, beyond simple deprotection to a carbonyl, also represents an active area. For instance, dithianes can be converted into 1,1-difluoromethyl alkanes, showcasing their utility beyond carbonyl protection. organic-chemistry.org The presence of the chloromethyl handle on the dithiepane ring provides a starting point for exploring such novel transformations.
Polymer Chemistry and Materials Science Applications
While the primary applications of dithiane-containing molecules have been in organic synthesis, their structural features suggest potential uses in polymer and materials science.
Future Research Directions and Emerging Avenues in Dithiepane Chemistry
Exploration of Undiscovered Synthetic Routes and Derivatization
The development of novel and efficient synthetic methodologies for the construction and functionalization of the dithiepane ring is a cornerstone of future research. For a molecule like 2-chloromethyl- mdpi.comnih.govdithiepane, current synthetic approaches may be limited. Future explorations will likely focus on expanding the synthetic toolkit.
Key Research Thrusts:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that allow for the rapid assembly of the dithiepane core from simple, readily available starting materials would be a significant step forward. This approach offers inherent advantages in terms of atom economy and operational simplicity.
Novel Cyclization Strategies: Investigating new cycloaddition reactions or transition-metal-catalyzed cyclizations could provide access to the dithiepane skeleton with high levels of stereocontrol.
Late-Stage Functionalization: Developing methods for the late-stage derivatization of the 2-chloromethyl- mdpi.comnih.govdithiepane scaffold is crucial. This would enable the rapid generation of a library of analogues with diverse functionalities, which is particularly valuable in drug discovery and materials science. This could involve leveraging the reactivity of the chloromethyl group for various nucleophilic substitutions.
Potential Synthetic Transformations for Derivatization:
| Starting Material | Reagent/Catalyst | Product Class | Potential Application |
| 2-Chloromethyl- mdpi.comnih.govdithiepane | Sodium Azide (B81097) (NaN₃) | Azidomethyl-dithiepanes | Precursors for triazole synthesis via click chemistry |
| 2-Chloromethyl- mdpi.comnih.govdithiepane | Potassium Cyanide (KCN) | Cyanomethyl-dithiepanes | Intermediates for carboxylic acids and amines |
| 2-Chloromethyl- mdpi.comnih.govdithiepane | Grignard Reagents (R-MgBr) | Alkylated dithiepanes | Introduction of diverse organic fragments |
| 2-Chloromethyl- mdpi.comnih.govdithiepane | Phenols/Thiols | Aryloxymethyl/Arylthiomethyl-dithiepanes | Synthesis of novel ligands or biologically active molecules |
Investigation of Novel Reactivity Patterns and Unprecedented Transformations
Beyond known reactions, the unique electronic properties conferred by the two sulfur atoms in the dithiepane ring suggest the potential for undiscovered reactivity. Future research will likely uncover novel transformations that expand the synthetic utility of compounds like 2-chloromethyl- mdpi.comnih.govdithiepane.
Areas for Investigation:
Ring-Opening and Ring-Expansion Reactions: Exploring conditions that promote selective ring-opening of the dithiepane core could lead to the synthesis of valuable acyclic sulfur-containing compounds. Conversely, controlled ring-expansion reactions could provide access to larger, more complex sulfur heterocycles.
Sulfur-Mediated Reactivity: Investigating the role of the sulfur atoms in mediating remote functionalization or facilitating unexpected rearrangements will be a key area of focus. This could involve the formation of sulfonium (B1226848) ylides or other reactive intermediates.
Asymmetric Catalysis: The development of enantioselective transformations involving dithiepanes is a significant challenge and a major opportunity. This would be particularly important for the synthesis of chiral molecules with potential pharmaceutical applications.
Advanced Computational Tools for Predictive Synthesis and Design
The integration of computational chemistry is set to revolutionize the way dithiepane synthesis is approached. Predictive modeling can significantly reduce the experimental effort required to discover new reactions and optimize existing ones.
Impact of Computational Tools:
Reaction Prediction: Machine learning algorithms and quantum chemical calculations can be employed to predict the feasibility and outcome of novel synthetic routes for dithiepanes. researchgate.net These tools can screen vast numbers of potential reactants and catalysts to identify the most promising candidates for experimental validation. researchgate.net
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can provide detailed insights into the mechanisms of dithiepane-forming and dithiepane-transforming reactions. mdpi.com This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.
De Novo Design: Computational tools can be used for the de novo design of novel dithiepane derivatives with specific desired properties, such as binding affinity to a biological target or specific electronic properties for materials applications. mit.edu
Examples of Computational Approaches in Heterocycle Synthesis:
| Computational Method | Application in Dithiepane Chemistry | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for novel cyclizations. | Understanding transition states and reaction energetics to guide catalyst and substrate design. mdpi.com |
| Machine Learning (ML) Models | Prediction of retrosynthetic pathways for complex dithiepane targets. | Identification of viable and efficient synthetic routes from readily available starting materials. chemrxiv.org |
| Molecular Dynamics (MD) Simulations | Studying the conformational preferences of dithiepane derivatives. | Predicting the 3D structure and dynamic behavior, which is crucial for understanding biological activity. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms offers numerous advantages for the synthesis and screening of dithiepane derivatives. nih.gov These technologies can lead to improved efficiency, safety, and scalability. nih.gov
Advantages of Modern Synthesis Technologies:
Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com They also enable the safe handling of hazardous reagents and intermediates. nih.gov The scalability of flow processes is a significant advantage for the industrial production of dithiepane-based compounds. rsc.org
Automated Synthesis: Robotic platforms can be used to perform high-throughput synthesis and screening of dithiepane libraries. nih.govresearchgate.net This automation accelerates the discovery of new compounds with desired properties and the optimization of reaction conditions. nih.govresearchgate.net The combination of automated synthesis with computational design tools creates a powerful workflow for accelerated discovery. fu-berlin.de
Sustainable Chemistry Principles in Dithiepane Research
The principles of green chemistry are increasingly influencing the direction of chemical research. Future work on dithiepane chemistry will undoubtedly prioritize the development of more environmentally benign synthetic methods. mdpi.com
Key Green Chemistry Considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. jddhs.com
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the dithiepane core.
Benign Solvents and Catalysts: Replacing hazardous solvents and toxic catalysts with greener alternatives, such as water, supercritical fluids, or biodegradable solvents, and employing biocatalysts or recyclable heterogeneous catalysts. mdpi.comejcmpr.com
Energy Efficiency: Developing synthetic methods that can be performed at ambient temperature and pressure to reduce energy consumption. jddhs.com
By embracing these future research directions, the field of dithiepane chemistry will continue to evolve, providing novel solutions to challenges in medicine, materials science, and beyond. The focused investigation of compounds like 2-chloromethyl- mdpi.comnih.govdithiepane within these emerging avenues will be instrumental in unlocking the full potential of this important class of sulfur heterocycles.
Q & A
Basic: What are the optimal synthetic routes for 2-Chloromethyl-[1,3]dithiepane, and how can purity be validated?
Methodological Answer:
The synthesis typically involves cyclization of 1,3-dithiolane precursors with chloromethylating agents under controlled conditions. For example, analogous dithiepane derivatives have been synthesized via nucleophilic substitution or ring-expansion reactions using thiiranes or dithiols . To validate purity, employ a combination of chromatographic techniques (e.g., GC-MS or HPLC) and spectroscopic methods (¹H/¹³C NMR). Mass spectrometry (MS) is critical for confirming molecular ion peaks; studies on 2-chloromethylnaphthalenes demonstrate that chloromethyl groups produce distinct fragmentation patterns (e.g., C9H7⁺ ions), which can guide interpretation .
Advanced: How can computational methods predict the conformational stability of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G** level is widely used to analyze ring conformations. For 1,3-dioxepane derivatives, chair and twist-boat conformers are often evaluated for energy minima . Apply similar protocols to this compound, considering sulfur’s larger atomic radius and polarizability. Solvent effects (via PCM models) and steric effects from the chloromethyl group should be incorporated. Compare results with experimental data from X-ray crystallography, leveraging software like SHELX for refinement .
Basic: What analytical techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR can identify the chloromethyl (-CH2Cl) proton environment (δ ~4.0–4.5 ppm). ¹³C NMR distinguishes the dithiepane ring carbons (δ ~30–45 ppm) and the chloromethyl carbon (δ ~45–50 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M]⁺) and fragmentation pathways. Chloromethyl groups often yield [M-Cl]⁺ fragments, as observed in 2-chloromethylnaphthalenes .
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the C-Cl and S-S distances .
Advanced: How can researchers resolve contradictions in reactivity data (e.g., unexpected byproducts during substitution reactions)?
Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., elimination vs. substitution). Systematic analysis includes:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates.
- Isotopic Labeling : Use deuterated solvents or ³⁵S-labeled dithiepane to trace mechanistic pathways.
- Computational Modeling : Apply DFT to compare activation energies of plausible pathways. For example, studies on 2-chloro-1-(2,4-dimethylphenyl)ethanone revealed that steric hindrance directs selectivity toward specific intermediates .
- Byproduct Isolation : Use preparative HPLC or column chromatography to isolate and characterize side products, cross-referencing with databases like PubChem .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate exposure to volatile chlorinated compounds.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Chloromethyl compounds are potential alkylating agents and may pose carcinogenic risks .
- Waste Disposal : Neutralize reactive byproducts (e.g., HCl) before disposal. Follow guidelines for halogenated waste as outlined in environmental chemistry protocols .
Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing chloromethyl group activates the dithiepane ring toward nucleophilic attack, while sulfur atoms donate electron density. To exploit this duality:
- Theoretical Analysis : Calculate Natural Bond Orbital (NBO) charges to identify electrophilic/nucleophilic centers.
- Experimental Validation : Test reactivity with palladium catalysts (e.g., Suzuki-Miyaura coupling). Analogous studies on chlorothiophenes show that sulfur coordination can enhance catalytic cycles .
- Spectroscopic Monitoring : Use ¹⁹F NMR (if fluorinated aryl partners are used) or in-situ Raman spectroscopy to track bond formation .
Basic: How can researchers distinguish this compound from its isomers using spectroscopic data?
Methodological Answer:
- NMR Coupling Patterns : Isomers with chloromethyl groups in different positions (e.g., 4-Chloromethyl vs. 2-Chloromethyl) exhibit distinct splitting due to vicinal coupling with sulfur atoms.
- IR Spectroscopy : The C-Cl stretch (~600–800 cm⁻¹) and S-S stretch (~500–550 cm⁻¹) vary slightly with substitution patterns .
- Crystallographic Data : Compare unit cell parameters and space groups with known structures in the Cambridge Structural Database (CSD) .
Advanced: What strategies mitigate sulfur-sulfur bond cleavage during functionalization of this compound?
Methodological Answer:
- Reductive Conditions : Avoid strong reducing agents (e.g., LiAlH4). Instead, use mild catalysts like Pd/C under H₂.
- Lewis Acid Catalysis : Employ ZnCl2 or BF3·Et2O to stabilize the dithiepane ring during electrophilic substitution .
- Computational Screening : Simulate bond dissociation energies (BDEs) of S-S vs. C-S bonds to identify stable reaction conditions .
Basic: What are the key applications of this compound in organic synthesis?
Methodological Answer:
- Heterocycle Synthesis : Serve as a building block for thia-crown ethers or dithiolane-based ligands.
- Polymer Chemistry : Act as a cross-linking agent due to its bifunctional (S-S and Cl) reactivity .
- Pharmaceutical Intermediates : Participate in nucleophilic substitutions to generate bioactive molecules, analogous to 2-chloro-3',4'-dihydroxyacetophenone derivatives .
Advanced: How can machine learning optimize reaction conditions for this compound derivatives?
Methodological Answer:
- Data Curation : Compile reaction parameters (solvent, temperature, catalyst) and yields from literature (e.g., Reaxys or SciFinder).
- Feature Selection : Use algorithms (e.g., random forests) to rank variables influencing yield. For sulfur-containing compounds, solvent polarity and catalyst loading are critical .
- Validation : Conduct high-throughput experimentation (HTE) in microreactors to test model predictions, referencing PubChem data for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
